5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine
Overview
Description
“5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H11BrClN3 . It is a pyrimidin-4-amine derivative .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is essentially planar . The InChI string representation of the molecule isInChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 276.56 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the molecule is 274.98249 g/mol .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized and characterized by various spectral studies. These derivatives demonstrated significant in vitro antibacterial and antifungal activities against pathogenic bacterial and fungal strains, indicating potential use in antimicrobial applications (Ranganatha et al., 2018).
Synthesis and Antibacterial Evaluation
A methodology was introduced for synthesizing novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. These derivatives were evaluated for their potential antibacterial activity, and some showed moderate antibacterial properties compared to reference drugs, hinting at their use in antibacterial treatment (Afrough et al., 2019).
Design and Synthesis of Novel Compounds
Novel trichloromethylated N-Azolylmethyl-1H-pyrimidin-2-ones and related N-Methylenaminones were synthesized, showcasing the versatility of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine as a precursor or intermediate in the creation of various compounds, potentially for medicinal chemistry applications (Zanatta et al., 2005).
Regioselectivity in Chemical Reactions
The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This highlights the chemical reactivity and potential for creating targeted molecules in pharmaceutical synthesis (Doulah et al., 2014).
Synthesis for Diverse Applications
The presence of halogen functionalities on the pyrimidine nucleus renders the products of certain synthesis processes as versatile synthetic intermediates for easy diversification. This property is useful for creating a wide range of compounds, potentially applicable in various scientific research fields (Tang et al., 2014).
Properties
IUPAC Name |
5-bromo-2-chloro-N-prop-2-enylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHHZIFJBEYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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